(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol (3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol
Brand Name: Vulcanchem
CAS No.: 112571-38-7
VCID: VC21150884
InChI: InChI=1S/C20H22O2/c1-3-19(21-15-17-11-7-5-8-12-17)20(4-2)22-16-18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2/t19-,20-/m1/s1
SMILES: C=CC(C(C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Molecular Formula: C20H22O2
Molecular Weight: 294.4 g/mol

(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol

CAS No.: 112571-38-7

Cat. No.: VC21150884

Molecular Formula: C20H22O2

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-3,4-Di-O-benzyl-1,5-hexadiene-3,4-diol - 112571-38-7

Specification

CAS No. 112571-38-7
Molecular Formula C20H22O2
Molecular Weight 294.4 g/mol
IUPAC Name [(3R,4R)-4-phenylmethoxyhexa-1,5-dien-3-yl]oxymethylbenzene
Standard InChI InChI=1S/C20H22O2/c1-3-19(21-15-17-11-7-5-8-12-17)20(4-2)22-16-18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2/t19-,20-/m1/s1
Standard InChI Key SIDNFRGHUJGCFX-WOJBJXKFSA-N
Isomeric SMILES C=C[C@H]([C@@H](C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2
SMILES C=CC(C(C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Canonical SMILES C=CC(C(C=C)OCC1=CC=CC=C1)OCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator